An In-depth Technical Guide to [4-(Oxetan-3-yloxy)phenyl]methanamine (CAS 1349719-23-8)
An In-depth Technical Guide to [4-(Oxetan-3-yloxy)phenyl]methanamine (CAS 1349719-23-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxetane Moiety in Medicinal Chemistry
The landscape of modern drug discovery is characterized by a continuous search for molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon lead compounds. In this context, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif.[1][2] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[3][4] The compound [4-(Oxetan-3-yloxy)phenyl]methanamine (CAS: 1349719-23-8) is a prime example of a building block that leverages the benefits of the oxetane moiety. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of next-generation therapeutics such as protein degraders.
Physicochemical Properties
[4-(Oxetan-3-yloxy)phenyl]methanamine is a bifunctional molecule featuring a primary amine and an oxetane ring linked to a phenyl group. These functional groups dictate its chemical reactivity and physical properties. While experimentally determined data is not extensively available in the public domain, the following table summarizes its key known and predicted properties.
| Property | Value | Source |
| CAS Number | 1349719-23-8 | [5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5] |
| Molecular Weight | 179.22 g/mol | [5] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Purity | ≥97% (commercially available) | [5] |
| Storage | Room temperature | [5] |
| Predicted XlogP | 0.5 | [2] |
The presence of the polar oxetane ring and the primary amine is expected to confer a degree of aqueous solubility, a desirable trait in drug candidates. The oxetane moiety can also act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.[6]
Synthesis and Molecular Elucidation
The synthesis of [4-(Oxetan-3-yloxy)phenyl]methanamine is not explicitly detailed in a single publication. However, a logical and efficient two-step synthetic route can be constructed based on established chemical transformations. This pathway involves the initial synthesis of the key intermediate, 4-(oxetan-3-yloxy)benzonitrile, followed by the reduction of the nitrile group to the corresponding primary amine.
Caption: Proposed two-step synthesis of [4-(Oxetan-3-yloxy)phenyl]methanamine.
Experimental Protocols
The following protocols are representative examples based on analogous chemical transformations and are intended to provide a starting point for laboratory synthesis.
Step 1: Synthesis of 4-(Oxetan-3-yloxy)benzonitrile
This procedure is based on the Williamson ether synthesis, a robust method for forming ether linkages.
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Materials:
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4-Cyanophenol
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Oxetan-3-ol
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p-Toluenesulfonyl chloride (TsCl)
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Pyridine
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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Hexanes
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Brine
-
-
Procedure for the preparation of Oxetan-3-yl tosylate (precursor):
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Dissolve oxetan-3-ol (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add pyridine (1.2 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.1 eq).
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
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Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxetan-3-yl tosylate.
-
-
Procedure for Williamson Ether Synthesis:
-
To a solution of 4-cyanophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of oxetan-3-yl tosylate (1.2 eq) in DMF to the reaction mixture.
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Heat the reaction to 80 °C and stir overnight.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(oxetan-3-yloxy)benzonitrile.
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Step 2: Reduction of 4-(Oxetan-3-yloxy)benzonitrile to [4-(Oxetan-3-yloxy)phenyl]methanamine
This step involves the reduction of the nitrile functionality to a primary amine. Catalytic hydrogenation is a common and effective method.
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Materials:
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4-(Oxetan-3-yloxy)benzonitrile
-
Raney Nickel (or Palladium on carbon)
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Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia (optional, to suppress secondary amine formation)
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Hydrogen gas (H₂)
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Celite
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 4-(oxetan-3-yloxy)benzonitrile (1.0 eq) in methanol or ethanol. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.
-
Carefully add a catalytic amount of Raney Nickel (slurry in water or ethanol) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield [4-(Oxetan-3-yloxy)phenyl]methanamine. The crude product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
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Analytical Characterization
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¹H NMR:
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Aromatic protons: Two doublets in the aromatic region (approx. δ 6.8-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Oxetane protons: A multiplet for the CH proton adjacent to the ether oxygen (approx. δ 4.8-5.0 ppm) and two triplets for the CH₂ groups of the oxetane ring (approx. δ 4.4-4.7 ppm).
-
Benzylic protons: A singlet for the CH₂ group adjacent to the amine (approx. δ 3.8-4.0 ppm).
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Amine protons: A broad singlet (variable chemical shift, typically δ 1.5-2.5 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
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Aromatic carbons: Four signals in the aromatic region (approx. δ 115-160 ppm).
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Oxetane carbons: Signals corresponding to the CH and CH₂ carbons of the oxetane ring (approx. δ 65-75 ppm).
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Benzylic carbon: A signal for the CH₂ carbon adjacent to the amine (approx. δ 45-50 ppm).
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-
IR Spectroscopy:
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N-H stretching: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ for the primary amine.
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C-H stretching: Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.
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C-O stretching: A strong absorption band for the ether linkage around 1050-1150 cm⁻¹.
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Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 179.22. Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the ether bond.
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Applications in Drug Discovery: A Key Building Block for Protein Degraders
[4-(Oxetan-3-yloxy)phenyl]methanamine is designated as a "Protein Degrader Building Block".[5] This classification highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related molecules designed to induce the degradation of specific target proteins.[7]
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8][9] The primary amine of [4-(Oxetan-3-yloxy)phenyl]methanamine serves as a versatile chemical handle for attaching this building block to the rest of the PROTAC molecule, typically as part of the linker or connected to the target protein ligand.
Caption: Role of [4-(Oxetan-3-yloxy)phenyl]methanamine in PROTAC design.
The incorporation of the oxetane-containing phenylmethanamine moiety can offer several advantages to a PROTAC molecule:
-
Improved Solubility: The polar oxetane ring can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, improving its pharmacokinetic profile.[3]
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, which can increase the in vivo half-life of the PROTAC.[4]
-
Vectorial Properties: The defined three-dimensional structure of the oxetane can influence the overall conformation of the linker, which is critical for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
While specific examples of PROTACs containing [4-(Oxetan-3-yloxy)phenyl]methanamine are not detailed in the provided search results, its availability from chemical suppliers as a protein degrader building block strongly suggests its use in proprietary drug discovery programs.
Safety, Handling, and Storage
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The following is a summary of general safety and handling precautions:
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
-
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is listed for storage at room temperature.[5]
Conclusion
[4-(Oxetan-3-yloxy)phenyl]methanamine is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a reactive primary amine and a property-enhancing oxetane moiety makes it particularly well-suited for the synthesis of complex molecules such as PROTACs. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers working at the forefront of therapeutic innovation. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like [4-(Oxetan-3-yloxy)phenyl]methanamine is certain to grow.
References
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). Retrieved January 6, 2026, from [Link]
- WO2013169531A1 - Methods for making oxetan-3-ylmethanamines. (n.d.). Google Patents.
-
[4-(oxetan-3-yloxy)phenyl]methanamine, min 97%, 500 mg. (n.d.). CP Lab Safety. Retrieved January 6, 2026, from [Link]
- WO2019140380A1 - Protein degraders and uses thereof. (n.d.). Google Patents.
-
[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine CAS#: 1349717-67-4; ChemWhat Code: 1096441. (n.d.). ChemWhat. Retrieved January 6, 2026, from [Link]
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Discovery of electrophilic degraders that exploit SNAr chemistry - PMC. (n.d.). Retrieved January 6, 2026, from [Link]
- US7208157B2 - Proteolysis targeting chimeric pharmaceutical. (n.d.). Google Patents.
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
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(4-(oxetan-3-yl)phenyl)methanamine (C10H13NO). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]
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Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety - PMC. (n.d.). Retrieved January 6, 2026, from [Link]
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SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals. Retrieved January 6, 2026, from [Link]
-
Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC. (n.d.). Retrieved January 6, 2026, from [Link]
-
Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. (n.d.). ChemRxiv. Retrieved January 6, 2026, from [Link]
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